Product packaging for O-Demethyl Lenvatinib(Cat. No.:CAS No. 417717-04-5)

O-Demethyl Lenvatinib

Cat. No.: B1437443
CAS No.: 417717-04-5
M. Wt: 412.8 g/mol
InChI Key: XEZZOIWZFIDBIQ-UHFFFAOYSA-N
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Description

Origin and Formation of O-Demethyl Lenvatinib (B1674733)

The creation of O-Demethyl Lenvatinib primarily results from the extensive metabolism of Lenvatinib following administration. tga.gov.au This process occurs through various enzymatic pathways, with a smaller contribution from non-enzymatic routes.

Enzymatic Biotransformation Pathways of Lenvatinib Leading to this compound

Several cytochrome P450 isoenzymes have been identified as responsible for the O-demethylation of Lenvatinib. In vitro studies have shown that CYP3A4 is the predominant isoform involved in the P450-mediated metabolism of Lenvatinib. fda.govhres.ca Research indicates that CYP1A1, CYP1A2, CYP2B6, and CYP3A4 are the most efficient enzymes in the formation of this compound. frontiersin.orgnih.govresearchgate.net

The contribution of these enzymes can vary. CYP3A4 is the most efficient at forming Lenvatinib metabolites, including this compound, particularly when in the presence of cytochrome b5. nih.govcobiss.netsrce.hr However, in the absence of cytochrome b5, CYP1A1 has been shown to be even more efficient in generating this compound than CYP3A4. researchgate.netnih.govcobiss.net CYP1A2 also plays a role; the use of furafylline, a selective CYP1A2 inhibitor, resulted in a 37% inhibition of this compound formation. frontiersin.orgnih.govresearchgate.net While CYP3A5 is closely related to CYP3A4, in vitro studies suggest it is not involved in Lenvatinib metabolism.

Table 1: Key Cytochrome P450 Enzymes in this compound Formation

EnzymeRole in O-DemethylationKey Findings
CYP3A4 Major contributorConsidered the predominant enzyme in P450-mediated metabolism of Lenvatinib. fda.govhres.ca Its efficiency is significantly increased by cytochrome b5. nih.govsrce.hr
CYP1A1 Significant contributorMore efficient than CYP3A4 in the absence of cytochrome b5. nih.govcobiss.net Recently identified as a major metabolic enzyme for Lenvatinib. nih.gov
CYP1A2 ContributorInhibition of this enzyme significantly reduces the formation of this compound. frontiersin.orgnih.govresearchgate.net
CYP2B6 ContributorIdentified as one of the efficient enzymes in the formation of this compound. frontiersin.orgnih.govresearchgate.net

Cytochrome b5 (cyt b5), a heme-containing protein located in the endoplasmic reticulum, plays a significant modulatory role in the metabolism of Lenvatinib. The presence of cytochrome b5 has been shown to stimulate and enhance the efficiency of CYP3A4-catalyzed formation of Lenvatinib metabolites, including this compound. srce.hrnih.govcobiss.netsrce.hr This suggests that cyt b5 acts as an allosteric effector, potentially by facilitating electron transfer or altering the conformation of the CYP3A4 enzyme to favor metabolite formation.

In studies using rat enzymes, the influence of cyt b5 was also observed. It stimulated the production of this compound by CYP2D2. srce.hr Conversely, in the same rat studies, cyt b5 was found to decrease the production of this metabolite by CYP1A2, indicating a complex and sometimes contradictory influence depending on the specific P450 isoform. srce.hr

The metabolic pathways of Lenvatinib, including the formation of this compound, exhibit differences across species. tga.gov.aunih.gov

Humans: In humans, O-demethylation via CYP3A4 is a primary metabolic pathway. tga.gov.autga.gov.au The key enzymes responsible for producing this compound are CYP1A1, CYP1A2, CYP2B6, and CYP3A4. nih.govresearchgate.net

Rats: In vitro studies with rat enzymes identified two main metabolites: this compound and Lenvatinib N-oxide. srce.hrsrce.hrresearchgate.net The most effective enzymes for forming this compound in rats were found to be CYP2A1 and CYP2C12. srce.hrresearchgate.netresearchgate.netresearchgate.net

Table 2: Cross-Species Comparison of Primary Enzymes for this compound Formation

SpeciesPrimary Enzymes Involved
Human CYP3A4, CYP1A1, CYP1A2, CYP2B6 nih.govresearchgate.net
Rat CYP2A1, CYP2C12 srce.hrresearchgate.netresearchgate.net
Monkey Metabolic profile differs from humans and rats; specific data on O-demethylation enzymes is less prominent. nih.govresearchgate.net

Pharmacological Relevance of this compound as a Metabolite

The pharmacological activity of this compound (M2) is a subject of ongoing investigation. ontosight.ai While it is a major metabolite, its concentration in human plasma is significantly lower than that of the parent compound. researchgate.net Following administration of Lenvatinib, the parent drug accounted for 97% of the radioactivity in plasma radiochromatograms, with the M2 metabolite representing an additional 2.5%. tga.gov.au Furthermore, based on the area under the curve (AUC), a measure of total drug exposure, Lenvatinib accounted for 60% and 64% of the total radioactivity in plasma and blood, respectively. tga.gov.au

Due to these low circulating levels relative to the parent drug, it is expected that only Lenvatinib itself contributes to the pharmacological effects observed in humans. nih.gov

Consideration of this compound as an Active Metabolite

The classification of a metabolite as "active" hinges on its ability to exert a pharmacological effect in the body. Research has demonstrated that this compound, also referred to in scientific literature as M2, possesses such activity. tga.gov.auresearchgate.net

Detailed Research Findings:

In vitro studies, which are experiments conducted in a controlled environment outside of a living organism, have been pivotal in understanding the activity of this compound. One key area of investigation has been its effect on human umbilical vein endothelial cells (HUVECs). The proliferation of these cells, particularly when stimulated by vascular endothelial growth factor (VEGF), is a crucial process in angiogenesis—the formation of new blood vessels that can feed a tumor.

Studies have shown that this compound can inhibit this VEGF-driven proliferation of HUVECs. tga.gov.aufda.gov This finding is significant because it suggests that, like its parent compound Lenvatinib, this compound may contribute to the anti-angiogenic effects observed during cancer treatment.

The potency of this inhibitory effect is a critical factor. The half-maximal inhibitory concentration (IC50), a measure of how much of a substance is needed to inhibit a specific biological process by half, provides a quantitative look at this potency. For this compound (M2), the IC50 value for the inhibition of VEGF-driven HUVEC proliferation has been reported to be 250 nM. tga.gov.aueuropa.eunih.gov

To put this into context, it's essential to compare this to the activity of the parent drug, Lenvatinib. Lenvatinib itself is a potent inhibitor of this process, with a reported IC50 value of 3.4 nM. nih.gov This indicates that while this compound is pharmacologically active, it is less potent than Lenvatinib in this specific assay. fda.govnih.gov Reports suggest that the concentration of this compound required to inhibit VEGF-mediated proliferation is approximately 10 to 60 times higher than that of Lenvatinib. fda.gov

Interactive Data Tables:

Below are data tables summarizing the key findings related to the in vitro activity of this compound.

Table 1: In Vitro Activity of Lenvatinib Metabolites on HUVEC Proliferation
CompoundMetabolite DesignationIC50 (VEGF-driven HUVEC proliferation)
LenvatinibParent Drug3.4 nM nih.gov
Descyclopropyl LenvatinibM157 nM tga.gov.aueuropa.eu
This compoundM2250 nM tga.gov.aueuropa.eunih.gov
Lenvatinib N-oxideM3230 nM tga.gov.aueuropa.eu
Table 2: Enzymes Involved in the Formation of this compound
MetabolitePrimary Forming Enzyme(s) in HumansMetabolic Process
This compound (M2)CYP3A4 wikipedia.orgeuropa.euDemethylation wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17ClN4O4 B1437443 O-Demethyl Lenvatinib CAS No. 417717-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxyquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4/c21-14-7-11(3-4-15(14)25-20(28)24-10-1-2-10)29-18-5-6-23-16-9-17(26)13(19(22)27)8-12(16)18/h3-10,26H,1-2H2,(H2,22,27)(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZZOIWZFIDBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)O)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

417717-04-5
Record name Lenvatinib metabolite M2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417717045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-CHLORO-4-(((CYCLOPROPYLAMINO)CARBONYL)AMINO)PHENOXY)-7-HYDROXY-6-QUINOLINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269N24780P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Methodologies for the Analysis of O Demethyl Lenvatinib

Chromatographic Techniques for Metabolite Quantification

Chromatographic separation techniques are fundamental to the selective and sensitive quantification of O-Demethyl Lenvatinib (B1674733) in complex biological samples. These methods are often employed in conjunction with sophisticated detection systems to achieve the necessary analytical performance.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques used for the separation, identification, and quantification of O-Demethyl Lenvatinib. ijpbs.commdpi.com UPLC, with its use of smaller particle size columns, offers higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. ijpbs.com

These methods typically involve a stationary phase, such as a C18 column, and a mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), to achieve separation. ijpbs.commdpi.com The selection of the mobile phase composition and gradient elution program is optimized to ensure a good peak shape and resolution of this compound from the parent drug and other metabolites. mdpi.com

For the detection of this compound, UV spectroscopy is commonly used with HPLC systems. nih.gov The wavelength for detection is selected based on the UV absorbance spectrum of the compound to maximize sensitivity.

Table 1: HPLC and UPLC Methodologies for Lenvatinib and its Metabolites

Parameter HPLC UPLC
Column C18 Acquity BEH C18
Mobile Phase Methanol and ammonium (B1175870) acetate (B1210297) buffer 0.1% orthophosphoric acid and acetonitrile
Flow Rate 1.0 mL/min 0.3 mL/min
Detection UV at 301 nm UV at 240 nm
Linearity Range 10-40 μg/mL 2.5–15 μg/mL
Retention Time 4.383 min 1.24 min
Recovery 99.05% 99.66–100.30%
LOD 0.992 μg/mL Not specified

| LOQ | 2.79 μg/mL | Not specified |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the comprehensive profiling of Lenvatinib and its metabolites, including this compound. benthamdirect.comresearchgate.net This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio. For this compound, specific precursor and product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification in complex biological matrices like plasma. researchgate.net

The development of a robust LC-MS/MS method involves the optimization of both chromatographic conditions to separate this compound from potential interferences and mass spectrometric parameters to maximize the signal intensity. benthamdirect.comresearchgate.net

Table 2: LC-MS/MS Parameters for the Analysis of Lenvatinib and its Metabolites

Parameter Value
Chromatography UPLC
Column XSelect HSS T3 (2.1 mm × 100 mm, 2.5 μm)
Mobile Phase Water (5 mM ammonium acetate, 0.1% formic acid) and acetonitrile (0.1% formic acid)
Ionization Mode Positive Ion Mode

| Analysis Time | 5.1 min |

Radiolabeled studies, typically using Carbon-14 (¹⁴C), are instrumental in tracking the absorption, distribution, metabolism, and excretion (ADME) of Lenvatinib and its metabolites, including this compound. nih.gov In these studies, a single dose of ¹⁴C-Lenvatinib is administered, and the radioactivity is traced in various biological samples such as plasma, urine, and feces over time. nih.govuu.nl

Validation of Analytical Methods for this compound in Biological Matrices

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the data generated for the quantification of this compound in biological matrices. mdpi.com This process involves a series of experiments to assess the method's performance characteristics, including precision, accuracy, sensitivity, and selectivity. europa.eu

Precision refers to the closeness of repeated measurements of the same sample, while accuracy indicates the closeness of the measured value to the true value. ijpbs.commdpi.com For the quantification of this compound, both intra-day and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at multiple concentration levels. nih.gov

The acceptance criteria for precision are typically expressed as the coefficient of variation (CV), which should be within a certain percentage. Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration. nih.gov

Table 3: Precision and Accuracy of an LC-MS/MS Method for Lenvatinib

Parameter Intra-day Inter-day
Precision (CV) ≤ 10.0% ≤ 11.3%

| Accuracy | 96.3% - 109% | 98.0% - 108% |

The sensitivity of an analytical method for this compound is determined by its lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov A low LLOQ is essential for accurately characterizing the terminal phase of the pharmacokinetic profile.

Selectivity is the ability of the method to differentiate and quantify this compound in the presence of other components in the sample, such as the parent drug, other metabolites, and endogenous matrix components. mdpi.com This is particularly important for LC-MS/MS methods, where co-eluting substances can interfere with the ionization of the analyte of interest. jocpr.com

Table 4: Sensitivity and Selectivity Parameters for a Lenvatinib Assay

Parameter Value
LLOQ 0.50 ng/mL
LLOQ Accuracy 98.4%
LLOQ Precision (CV) 10.0%

| Recovery | ≥ 95.6% |

Linearity and Calibration Range Determination

The establishment of linearity and a suitable calibration range is fundamental for the accurate quantification of this compound in biological matrices. Analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are validated to demonstrate a direct proportional relationship between the instrument response and the concentration of the analyte over a specified range.

For the major metabolites of Lenvatinib, including this compound (M2), a validated LC-MS/MS method has established a specific calibration range. researchgate.net In a study focused on determining Lenvatinib and its three major metabolites in human plasma, the calibration range for this compound was determined to be 0.1–100 ng/mL. researchgate.net This range was established under positive electrospray ionization mode, indicating the method's sensitivity for quantifying the metabolite at low concentrations. researchgate.net

The linearity of an analytical method is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. While the specific r² value for this compound is not detailed in the available literature, the acceptance of the calibration range of 0.1-100 ng/mL in a validated study implies that the method demonstrated excellent linearity within these concentrations. researchgate.net

AnalyteMatrixAnalytical MethodCalibration RangeIonization Mode
This compound (M2)Human PlasmaLC-MS/MS0.1–100 ng/mLPositive Electrospray Ionization

Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics of a quantitative assay, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

In the analysis of this compound, the lower limit of the established calibration range serves as the LOQ. For the validated LC-MS/MS method, the lower limit of quantitation (LLOQ) for this compound in human plasma was established at 0.1 ng/mL. researchgate.net This indicates the method is highly sensitive and capable of accurately quantifying very low circulating concentrations of this metabolite. researchgate.net The literature does not specify a distinct LOD for this compound, which is typically a lower concentration than the LOQ and is defined as the smallest concentration giving a measurable response with a specified signal-to-noise ratio.

AnalyteParameterValueMatrixAnalytical Method
This compound (M2)Limit of Quantitation (LOQ)0.1 ng/mLHuman PlasmaLC-MS/MS

Considerations for Sample Preparation and Stability in Metabolite Analysis

The accuracy of this compound quantification is highly dependent on the procedures used for sample preparation and the stability of the analyte throughout these processes. The goal of sample preparation is to extract the metabolite from a complex biological matrix (e.g., plasma, urine, feces), remove interfering substances, and concentrate the analyte for analysis.

A simple and rapid protein precipitation method has been successfully used for the determination of Lenvatinib and its metabolites, including this compound, in human plasma and saliva samples. researchgate.net This procedure typically involves adding a solvent like methanol to the sample to denature and precipitate proteins, followed by centrifugation to separate the clean supernatant containing the analyte. researchgate.net

Metabolite stability is a paramount concern during sample handling and preparation. Thermal and enzymatic reactions can significantly alter the metabolic content of biological samples. nih.gov For instance, changes in the metabolomic content of whole blood homogenate can become apparent after just 1-2 hours of incubation at 4°C and are significant after 24 hours. nih.gov Therefore, it is crucial to process samples quickly and maintain them at low temperatures (e.g., 4°C or -20°C) to quench enzymatic activity and prevent degradation of metabolites like this compound. nih.gov Studies have shown that metabolites in prepared extracts from biological tissues are generally stable for up to 24 hours at 4°C. nih.govnih.gov These considerations are vital for ensuring the integrity of the sample and the reliability of the resulting quantitative data.

Investigating the Metabolic Interactions of O Demethyl Lenvatinib

Drug-Drug Interactions Mediated by Cytochrome P450 Enzymes

The metabolism of lenvatinib (B1674733) is a complex process primarily facilitated by the cytochrome P450 (CYP) system, with CYP3A4 being a major contributor. sci-hub.seresearchgate.net Lenvatinib undergoes several biotransformation pathways, including demethylation, to form metabolites such as O-Demethyl Lenvatinib. sci-hub.se In vitro studies using human hepatic microsomes and recombinant CYP enzymes have identified that lenvatinib is metabolized to this compound, N-descyclopropyl lenvatinib, and lenvatinib N-oxide. nih.govresearchgate.net

The formation of this compound is significantly influenced by the activity of various CYP enzymes. Consequently, the co-administration of drugs that inhibit these enzymes can alter the metabolic profile of lenvatinib. Research has shown that multiple CYP isoforms are responsible for the O-demethylation of lenvatinib, including CYP1A1, CYP1A2, CYP2B6, and CYP3A4. frontiersin.orgnih.gov

In vitro experiments have demonstrated that selective inhibitors of these enzymes can reduce the formation of this compound. For instance, furafylline, a selective inhibitor of CYP1A2, was found to have a 37% inhibitory effect on the creation of this metabolite. researchgate.netfrontiersin.orgnih.gov Similarly, potent inhibitors of CYP3A4, such as ketoconazole (B1673606), have been shown to affect the pharmacokinetics of the parent drug, lenvatinib. nih.gov When lenvatinib was administered with ketoconazole, a potent inhibitor of CYP3A, P-glycoprotein (P-gp), and Breast Cancer Resistance Protein (BCRP), the maximum plasma concentration of lenvatinib increased. nih.gov

Studies have also investigated the inhibitory effects of other compounds, such as flavonoids. Luteolin and myricetin, for example, have demonstrated strong inhibitory effects on lenvatinib metabolism in both human and rat liver microsomes. frontiersin.orgnih.gov

Table 1: In Vitro Inhibition of Lenvatinib Metabolism by Flavonoids

CompoundLiver MicrosomesIC50 Value (µM)
Luteolin Human6.89 ± 0.43
Rat11.36 ± 0.46
Myricetin Human12.32 ± 1.21
Rat11.21 ± 0.81
Fisetin Human21.22 ± 0.93
Rat21.75 ± 0.86

IC50: Half-maximal inhibitory concentration. Data sourced from in vitro experiments. frontiersin.orgnih.gov

Just as CYP inhibitors can decrease the metabolism of lenvatinib, CYP inducers are expected to increase it. By enhancing the activity of enzymes like CYP3A4, inducers can accelerate the biotransformation of lenvatinib into its various metabolites, including this compound. drugbank.com This increased metabolic clearance would theoretically lead to lower plasma concentrations of the parent drug, lenvatinib, and potentially higher levels of this compound and other metabolites. While the principle of CYP induction is well-established, specific clinical studies detailing the quantitative impact of CYP inducers on this compound levels are not extensively reported. researchgate.net

Alterations in the activity of CYP enzymes, whether through inhibition or induction, can have direct consequences on the systemic exposure to lenvatinib. nih.gov Inhibition of the metabolic pathway can lead to increased plasma concentrations of lenvatinib. researchgate.net For example, co-administration with the potent CYP3A inhibitor ketoconazole was found to slightly increase the systemic exposure of lenvatinib by 15-19%. sci-hub.se However, this interaction did not alter the elimination half-life of lenvatinib, suggesting that CYP3A in the small intestine plays a significant role. researchgate.netnih.gov

Despite the involvement of CYP3A4 in its metabolism, clinically significant drug-drug interactions affecting lenvatinib's efficacy have not been frequently reported. sci-hub.senih.gov Nevertheless, genetic variations in CYP enzymes, such as the CYP3A41G polymorphism, have been shown to influence lenvatinib plasma concentrations, which could in turn affect therapeutic outcomes. nih.govnih.gov Patients with the CYP3A41/1 genotype had significantly higher dose-adjusted trough concentrations of lenvatinib compared to those carrying the CYP3A41G allele. nih.gov

Transporter-Mediated Interactions Affecting Lenvatinib and its Metabolites

Beyond enzymatic metabolism, the disposition of lenvatinib is also governed by membrane transporters, which can affect its absorption, distribution, and excretion. nih.govdrugbank.com

Lenvatinib has been identified as a substrate for the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene). sci-hub.senih.gov These efflux transporters are located in key tissues such as the intestines, liver, and at the blood-brain barrier, where they actively pump substrates out of cells. nih.gov Their activity can limit the oral absorption and tissue penetration of drugs like lenvatinib. sci-hub.se

While the role of P-gp and BCRP in the transport of the parent drug lenvatinib is established, their specific interaction with the this compound metabolite is less clear. sci-hub.senih.gov It is plausible that metabolites of a drug that is a transporter substrate may also be substrates for the same transporters. Therefore, variations in P-gp and BCRP activity, either due to co-administered drugs or genetic polymorphisms, could potentially influence the distribution and elimination of this compound. nih.gov However, direct experimental evidence confirming this compound as a substrate for P-gp or BCRP and the clinical significance of such an interaction are not well-documented in the reviewed literature.

Pharmacogenomic Factors Influencing Lenvatinib Metabolism and this compound Levels

The metabolism of lenvatinib, a multi-kinase inhibitor, shows significant inter-individual variability, which can be attributed in part to pharmacogenomic factors. nih.gov Genetic variations, particularly single nucleotide polymorphisms (SNPs), in genes encoding drug-metabolizing enzymes can alter the pharmacokinetics of lenvatinib. mdpi.com These genetic differences may influence the rate and pathway of lenvatinib's conversion into its metabolites, including this compound. Lenvatinib is metabolized primarily by cytochrome P450 (CYP) enzymes in the liver. mdpi.com Therefore, polymorphisms in CYP enzyme genes are a key area of investigation for understanding variability in drug exposure and metabolite formation. nih.govmdpi.com

Genetic Polymorphisms in CYP Enzymes and their Effect

The primary enzyme responsible for the metabolism of lenvatinib is CYP3A4, with contributions from other isoforms like CYP1A1. nih.gov In vitro studies have identified several metabolites of lenvatinib, including this compound, N-descyclopropyl lenvatinib, and lenvatinib N-oxide. nih.gov Recombinant CYP3A4 has been shown to be the most efficient enzyme in forming these metabolites, particularly in the presence of cytochrome b5. nih.gov Notably, CYP1A1 also contributes significantly to lenvatinib metabolism and has demonstrated greater efficiency in producing this compound than CYP3A4 in the absence of cytochrome b5. nih.gov

Given the central role of CYP3A enzymes, research has focused on how genetic polymorphisms in CYP3A4 and CYP3A5 affect lenvatinib's pharmacokinetics.

CYP3A4 Polymorphisms : The CYP3A41G polymorphism (also known as 20230G>A or rs2242480) has been identified as a factor influencing lenvatinib plasma concentrations. mdpi.comresearchgate.net In a study involving Japanese patients with thyroid cancer, the CYP3A41G polymorphism was found to have a significant impact on the pharmacokinetics of lenvatinib. researchgate.net Specifically, patients carrying this polymorphism exhibited significantly lower dose-adjusted trough concentrations (C0) of the drug. mdpi.com In contrast, a study in healthy Chinese volunteers observed that carriers of the CYP3A4*1G allele had a higher maximum plasma concentration (Cmax) compared to non-carriers, although this difference did not reach statistical significance. nih.gov

CYP3A5 Polymorphisms : The CYP3A5*3 polymorphism (6986A>G or rs776746), which leads to a non-functional protein, has also been evaluated. In a study of healthy Chinese subjects, genetic polymorphisms in CYP3A5 were found to have no influence on the pharmacokinetic parameters of lenvatinib. nih.gov Another study analyzed the rs776746 variant and found that heterozygous and rare homozygous genotypes were linked to worse clinical outcomes, although specific effects on metabolite levels were not detailed. nih.govnih.gov

The following table summarizes research findings on the effect of specific CYP enzyme polymorphisms on lenvatinib pharmacokinetics.

PolymorphismEnzymeStudy PopulationObserved Effect on Lenvatinib PharmacokineticsReference
CYP3A41G (rs2242480)CYP3A4Japanese Thyroid Cancer PatientsSignificantly lower dose-adjusted trough concentrations (C0). mdpi.comresearchgate.net
CYP3A41G (rs2242480)CYP3A4Healthy Chinese VolunteersHigher Cmax, but not statistically significant. nih.gov
CYP3A5*3 (rs776746)CYP3A5Healthy Chinese VolunteersNo significant influence on pharmacokinetic parameters. nih.gov

Pharmacodynamic Implications and Biological Activity of O Demethyl Lenvatinib

Assessment of Target Inhibition by O-Demethyl Lenvatinib (B1674733)

In Vitro Studies of O-Demethyl Lenvatinib's Inhibitory Profile Against Receptor Tyrosine Kinases

There is a notable absence of published in vitro studies detailing the inhibitory profile of this compound against a panel of receptor tyrosine kinases. The extensive research available focuses on the potent inhibitory activity of the parent compound, Lenvatinib, against vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogenes. However, similar detailed enzymatic or cellular assays to determine the specific inhibitory concentrations (e.g., IC50 values) of this compound against these or other kinases have not been reported.

Comparison of Inhibitory Potency with Parent Lenvatinib

Due to the lack of data on the inhibitory profile of this compound, a direct comparison of its inhibitory potency with that of Lenvatinib is not possible. The table below, which would typically compare the IC50 or Ki values, remains unpopulated, underscoring the gap in the current scientific knowledge.

Interactive Data Table: Comparative Inhibitory Potency (IC50/Ki in nM)

Target Kinase This compound Lenvatinib
VEGFR1 Data not available Data not available
VEGFR2 Data not available Data not available
VEGFR3 Data not available Data not available
FGFR1 Data not available Data not available
FGFR2 Data not available Data not available
FGFR3 Data not available Data not available
FGFR4 Data not available Data not available
PDGFRα Data not available Data not available
KIT Data not available Data not available

Cellular and Molecular Effects of this compound

Impact on Tumor Cell Proliferation and Angiogenesis

Specific studies investigating the impact of this compound on tumor cell proliferation and angiogenesis are not available in the reviewed literature. The anti-proliferative and anti-angiogenic effects observed during Lenvatinib therapy are attributed to the parent drug's potent inhibition of key signaling pathways in cancer cells and endothelial cells. Without dedicated research on this compound, its contribution, if any, to these critical anti-cancer activities remains unknown.

Modulation of Apoptosis and Cell Death Pathways

The ability of this compound to modulate apoptosis and other cell death pathways has not been a subject of published research. While Lenvatinib has been shown to induce apoptosis in various cancer cell lines, there is no corresponding data to suggest that this compound possesses similar capabilities.

Influence on Immune Microenvironment

The influence of this compound on the tumor immune microenvironment is another area where specific data is lacking. The immunomodulatory effects reported with Lenvatinib treatment, such as alterations in immune cell populations within the tumor, are ascribed to the parent molecule. The role of its metabolites, including this compound, in shaping the immune response against cancer has not been investigated.

O Demethyl Lenvatinib in the Context of Lenvatinib Resistance Mechanisms

Metabolic Shift and O-Demethyl Lenvatinib (B1674733) in Acquired Resistance

Acquired resistance to Lenvatinib can be driven by various cellular adaptations, including alterations in drug metabolism that may affect the intracellular concentrations of the active drug and its metabolites.

The expression and activity of drug-metabolizing enzymes, particularly CYP3A4, can be altered in cancer cells that have developed resistance to Lenvatinib. Changes in the activity of these enzymes could theoretically lead to either an increased or decreased conversion of Lenvatinib to O-Demethyl Lenvatinib. However, specific research detailing these alterations in Lenvatinib-resistant cells and their direct impact on this compound levels is currently limited.

The functional consequence of altered Lenvatinib metabolism in resistant cells would be a change in the intracellular accumulation of this compound. Whether this metabolite is pharmacologically active, inactive, or contributes to off-target effects that could influence resistance is a key question that remains to be answered. To date, there is a lack of published studies that have specifically measured and compared the levels of this compound in Lenvatinib-sensitive versus Lenvatinib-resistant cancer cell lines or patient tumors.

Research FindingImplication for this compound in ResistanceSource
Lenvatinib is primarily metabolized by CYP3A4.Variations in CYP3A4 activity could alter this compound levels. nih.gov
This compound is a known metabolite of Lenvatinib.Its role as either an active or inactive metabolite in resistance is yet to be defined. medchemexpress.comscirp.org

Interplay with Other Resistance Mechanisms

The development of drug resistance is a multifactorial process, often involving the interplay of various cellular mechanisms. The potential interaction of this compound with these pathways is an area of theoretical interest, though direct experimental evidence is scarce.

Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in cancer progression and drug resistance. While Lenvatinib has been shown to affect EMT, there is currently no direct evidence linking its metabolite, this compound, to the regulation of EMT-related signaling pathways or the dynamics of this process in resistant cells.

The DNA Damage Response (DDR) is a network of pathways that repair damaged DNA. While some anti-cancer agents interact with DDR pathways, there is no current research to suggest that this compound has any direct modulatory effect on the key proteins or signaling cascades involved in the DDR.

Ferroptosis is a form of regulated cell death that has been implicated in the mechanism of action of Lenvatinib. The induction of ferroptosis by Lenvatinib is an active area of research. However, a direct connection between the metabolic conversion of Lenvatinib to this compound and the regulation of ferroptosis has not been established in the scientific literature.

Resistance MechanismPotential Interplay with this compoundCurrent Evidence
Epithelial-Mesenchymal Transition (EMT)Metabolite could potentially influence EMT signaling.No direct studies available.
DNA Damage Response (DDR)Metabolite could potentially interfere with DNA repair pathways.No direct studies available.
FerroptosisMetabolite could potentially modulate ferroptosis induction.No direct studies available.

RNA Modification and Cytokine Overproduction in Resistance

The development of resistance to Lenvatinib, a multi-kinase inhibitor, is a significant clinical challenge. Emerging research has identified several molecular mechanisms that contribute to this phenomenon, with RNA modification and cytokine overproduction playing crucial roles. researchgate.netnih.govresearchgate.net

RNA Modification: Alterations in RNA molecules can significantly impact gene expression and protein synthesis, leading to reduced drug sensitivity. In the context of Lenvatinib resistance, specific RNA modifications have been implicated. For instance, N6-threonylcarbamoyladenosine (t6A) modification of tRNAs is essential for accurate protein synthesis. nih.gov Studies have shown that a knockdown of the YRDC gene, which is involved in t6A modification, leads to decreased sensitivity to Lenvatinib in hepatocellular carcinoma (HCC) cells. researchgate.netresearchgate.netnih.gov This suggests that disruptions in tRNA modification pathways can fundamentally alter cellular responses to Lenvatinib. nih.gov

Another layer of RNA-mediated resistance involves long non-coding RNAs (lncRNAs) and microRNAs (miRNAs). For example, the lncRNA MT1JP has been found to be upregulated in Lenvatinib-resistant HCC cells. nih.gov It functions by "sponging" or binding to microRNA-24-3p, which in turn releases the anti-apoptotic protein BCL2L2, creating a positive-feedback loop that promotes drug resistance. nih.govresearchgate.net

Cytokine Overproduction: The tumor microenvironment plays a critical role in drug resistance. Lenvatinib-resistant cancer cells can secrete an altered profile of cytokines and angiogenic factors, promoting tumor growth and angiogenesis despite treatment. researchgate.netnih.gov In resistant HCC cells, a significant overproduction of angiogenic cytokines has been observed. nih.govresearchgate.net Specifically, Vascular Endothelial Growth Factor (VEGF), platelet-derived growth factor-AA (PDGF-AA), and angiogenin levels were found to be dramatically different in the supernatant from Lenvatinib-resistant cells compared to non-resistant cells. nih.gov This secretome from resistant cells was shown to enhance the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs), indicating that the overproduction of these cytokines contributes directly to tumor angiogenesis and sustains the resistance phenotype. nih.gov

MechanismKey Molecules/ProcessesOutcome
RNA Modification YRDC knockdown, t6A modificationDecreased sensitivity to Lenvatinib researchgate.netresearchgate.net
Upregulation of lncRNA MT1JPSponging of microRNA-24-3p, release of BCL2L2, inhibition of apoptosis nih.gov
Cytokine Overproduction Increased secretion of VEGF, PDGF-AA, AngiogeninPromotion of tumor angiogenesis, acquired drug resistance nih.govresearchgate.net

Strategies to Overcome Lenvatinib Resistance: Role of this compound Research

Overcoming Lenvatinib resistance is a primary focus of current cancer research. The strategies being explored are multifaceted, ranging from developing novel drug delivery systems to identifying new therapeutic targets and combination therapies. researchgate.netnih.gov While the mechanisms of Lenvatinib resistance are being actively investigated, the specific role of its metabolites, such as this compound, in either contributing to or helping to overcome this resistance is not yet well-defined in the scientific literature.

Research into the pharmacological profiles of Lenvatinib metabolites is essential. Understanding the biological activity of compounds like this compound could reveal whether they possess anti-tumor properties, contribute to resistance, or interact with other drugs. This knowledge is crucial for designing more effective therapeutic strategies and could open new avenues for overcoming treatment failure. Future research may focus on whether this metabolite retains activity against the kinase targets of Lenvatinib or if it has off-target effects that could be exploited.

Combination Therapies and Metabolite Interactions

Combination therapy has emerged as a leading strategy to counteract the complex mechanisms of Lenvatinib resistance. researchgate.netnih.gov By targeting multiple pathways simultaneously, combination regimens can potentially prevent or delay the onset of resistance and enhance therapeutic efficacy. nih.govfrontiersin.org

Several combination approaches have shown promise in preclinical and clinical settings. For instance, combining Lenvatinib with autophagy inhibitors like hydroxychloroquine (HCQ) has been proposed as a strategy to overcome resistance in HCC, as autophagy can be a survival mechanism for cancer cells under stress from targeted therapy. nih.govscirp.org Similarly, combining Lenvatinib with inhibitors of other signaling pathways, such as MEK inhibitors or EGFR inhibitors, is being explored to tackle resistance driven by the reactivation of alternative growth pathways. nih.govdovepress.comnih.gov The combination of Lenvatinib with immune checkpoint inhibitors has also demonstrated robust clinical effects, suggesting a synergistic action between anti-angiogenic and immunomodulatory treatments. frontiersin.orgecancer.org

The study of metabolite interactions within these combination therapies is a critical but currently underexplored area. The metabolism of Lenvatinib can be influenced by co-administered drugs, and its metabolites could, in turn, affect the efficacy or toxicity of other agents. While specific research on the interactions of this compound is limited, the principle remains a key consideration for future drug development and clinical studies. Understanding these interactions is vital for optimizing combination therapies and ensuring patient safety and treatment success.

Table of Investigated Combination Strategies

Combination Agent Rationale / Mechanism Potential Application
Immune Checkpoint Inhibitors (e.g., Pembrolizumab) Synergistic anti-tumor effects by combining anti-angiogenic and immunomodulatory actions. frontiersin.orgecancer.org Advanced Renal Cell Carcinoma (RCC), Hepatocellular Carcinoma (HCC) frontiersin.orgecancer.org
Autophagy Inhibitors (e.g., Hydroxychloroquine) Blocks autophagic flux, which is a survival mechanism for cancer cells, to overcome resistance. nih.govscirp.org Hepatocellular Carcinoma (HCC) scirp.org
MEK Inhibitors Targets the MAPK/ERK signaling pathway, which can be a bypass resistance mechanism. nih.gov Anaplastic Thyroid Cancer (ATC) nih.gov

Preclinical Research and Translational Aspects of O Demethyl Lenvatinib

In Vitro Models for Studying O-Demethyl Lenvatinib (B1674733)

In vitro systems are instrumental in isolating and characterizing the specific enzymatic processes responsible for the formation of O-Demethyl Lenvatinib. These models allow for a detailed examination of metabolic pathways under controlled conditions, free from the complex physiological variables of a whole organism.

Human hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, serve as a primary tool for studying drug metabolism as they contain a high concentration of cytochrome P450 (CYP) enzymes. researchgate.netnih.gov Studies using human hepatic microsomes have identified this compound as a major metabolic product of Lenvatinib. nih.gov To pinpoint the specific enzymes responsible, researchers employ recombinant CYP enzymes, which are individual human CYP enzymes expressed in a controlled system.

Investigations have revealed that multiple CYP enzymes are capable of catalyzing the O-demethylation of Lenvatinib. researchgate.netnih.gov The primary enzymes involved are CYP3A4, CYP1A1, CYP1A2, and CYP2B6. researchgate.netnih.gov Research indicates that CYP3A4 is the most efficient enzyme in forming Lenvatinib's metabolites, including this compound, particularly in the presence of cytochrome b5, which can enhance its activity. researchgate.netnih.govsrce.hr However, CYP1A1 also plays a significant role and has been shown to be even more efficient in generating this compound than CYP3A4 in the absence of cytochrome b5. researchgate.netnih.gov The involvement of CYP1A2 has been corroborated by experiments using furafylline, a selective CYP1A2 inhibitor, which resulted in a 37% inhibition of this compound formation. researchgate.net

Table 1: Key Human CYP Enzymes in this compound Formation

Enzyme Role in O-Demethylation Modulating Factors
CYP3A4 Highly efficient in forming this compound. researchgate.netsrce.hr Activity is enhanced by cytochrome b5. researchgate.netnih.gov
CYP1A1 Significant contributor to metabolism; can be more efficient than CYP3A4 without cytochrome b5. researchgate.netnih.gov ---
CYP1A2 Contributes to the formation of this compound. researchgate.netnih.gov Activity can be selectively inhibited by furafylline. researchgate.net

| CYP2B6 | Identified as one of the enzymes capable of forming the metabolite. researchgate.netnih.gov | --- |

Beyond microsomes and specific recombinant enzymes, broader cell-free enzyme reaction systems are established to study metabolic stability. nih.gov In these systems, Lenvatinib is incubated with a matrix, such as rat liver microsomes (RLM), and the necessary cofactors like NADPH to initiate the metabolic process. nih.gov By monitoring the concentration of Lenvatinib over time, researchers can determine its metabolic stability and calculate parameters like the half-life (t1/2) and intrinsic clearance (CLint). nih.gov Such experiments have demonstrated that in RLM, Lenvatinib's metabolism is relatively slow. nih.gov These cell-free systems are also valuable for investigating the effects of other compounds on Lenvatinib's metabolism, providing a controlled environment to screen for potential inhibitors. nih.gov

In Vivo Animal Models and this compound

In vivo animal models are essential for understanding the metabolism of Lenvatinib in a complete physiological system, accounting for absorption, distribution, metabolism, and excretion (ADME) processes.

Cross-species comparisons of Lenvatinib's metabolism have been conducted in rats and monkeys to support human studies. nih.govresearchgate.net These preclinical studies have shown that Lenvatinib undergoes extensive metabolism and that there are unique metabolic pathways in different species. nih.govresearchgate.net

In the rat model, in vitro studies using rat CYPs identified two primary metabolites: this compound and Lenvatinib N-oxide. researchgate.netnih.govsrce.hr The formation of this compound in rats is most effectively catalyzed by CYP2A1 and CYP2C12. srce.hrnih.govsrce.hr This contrasts with humans, where CYP3A4 and CYP1A isoforms are predominant. researchgate.net This highlights the species-specific differences in drug metabolism.

Table 2: Rat CYP Enzymes Involved in Metabolite Formation

Metabolite Key Rat CYP Enzymes
This compound CYP2A1, CYP2C12 srce.hrnih.govsrce.hr

| Lenvatinib N-oxide | CYP3A2 nih.govsrce.hr |

Metabolite profiling in rats and monkeys helps to identify and characterize metabolites that may also be found in humans, providing a more complete picture of the drug's biotransformation. nih.govresearchgate.net

Preclinical studies also investigate whether a drug can alter the expression or activity of the very enzymes that metabolize it, a phenomenon known as auto-induction or inhibition. In vivo studies in rats have shown that the administration of Lenvatinib can affect the expression of various CYP enzymes. srce.hrnih.gov Specifically, Lenvatinib administration led to changes in the mRNA and protein levels, as well as the activity, of several CYPs. srce.hrnih.gov A notable finding was a particular increase in the expression of CYP1A1. srce.hrnih.gov This suggests that Lenvatinib has the potential to influence its own metabolism and possibly that of other co-administered drugs that are substrates for CYP1A1. nih.gov

Bridging Preclinical Findings to Clinical Implications

The data gathered from preclinical in vitro and in vivo models are fundamental for predicting and interpreting the metabolic behavior of Lenvatinib in humans. The identification of CYP3A4 and CYP1A1 as the primary enzymes responsible for the formation of this compound in humans has significant clinical implications. researchgate.netnih.gov This knowledge raises awareness of potential drug-drug interactions (DDIs). researchgate.netnih.gov

Co-administration of Lenvatinib with drugs that are strong inhibitors or inducers of CYP3A4 or CYP1A1 could alter the plasma concentration of Lenvatinib, potentially affecting its efficacy. researchgate.netnih.gov For instance, a CYP3A4 inhibitor could slow down the metabolism of Lenvatinib, leading to higher exposure, while an inducer could accelerate its metabolism, reducing exposure. The finding that Lenvatinib can induce CYP1A1 expression in rats suggests a potential for auto-induction, which could lead to changes in its own clearance over time. srce.hrnih.gov

Therefore, the preclinical characterization of this compound formation serves as a critical bridge to clinical practice. It informs the design of clinical DDI studies and provides a mechanistic basis for managing potential interactions in patients, thereby contributing to a more precise and personalized therapeutic approach. researchgate.netnih.gov

Relevance of Drug-Drug Interactions with this compound Formation for Personalized Therapy

The metabolism of lenvatinib, a multi-tyrosine kinase inhibitor, is a critical factor in its clinical activity and potential for drug-drug interactions. A significant metabolic pathway for lenvatinib is its conversion to the this compound metabolite. Preclinical and in vitro studies have elucidated the enzymatic processes responsible for this transformation, highlighting the potential for personalized therapeutic strategies based on individual metabolic profiles.

The formation of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, CYP3A4 has been identified as the most efficient enzyme in the generation of this metabolite. Additionally, CYP1A1 has been shown to contribute significantly to the metabolism of lenvatinib, and in the absence of cytochrome b5, it can be even more efficient than CYP3A4 in forming this compound. Other CYP isoforms, such as CYP1A2 and CYP2B6, are also involved in the O-demethylation of lenvatinib.

The reliance on these specific CYP enzymes for the formation of this compound introduces the possibility of drug-drug interactions that could alter the metabolic profile of lenvatinib. Co-administration of drugs that are inhibitors or inducers of CYP3A4 and CYP1A1 could potentially modulate the levels of this compound. For instance, potent inhibitors of CYP3A4 could decrease the formation of this metabolite, leading to higher plasma concentrations of the parent drug, lenvatinib. Conversely, inducers of these enzymes could accelerate the metabolism of lenvatinib, resulting in lower systemic exposure to the parent compound and potentially altered concentrations of this compound.

This understanding of the metabolic pathway of lenvatinib to this compound opens avenues for personalized therapy. Genetic polymorphisms in CYP3A4 and CYP1A1 can lead to inter-individual variability in enzyme activity, which in turn could affect the rate and extent of this compound formation. Therefore, genotyping for these variations could potentially be used to predict a patient's metabolic capacity for lenvatinib and guide dosing strategies to optimize therapeutic outcomes and minimize potential toxicities. Further research into the impact of CYP3A4 and CYP1A1 modulators is considered necessary to explore new approaches to personalized therapy with tyrosine kinase inhibitors like lenvatinib.

EnzymeRole in this compound FormationPotential for Drug-Drug Interactions
CYP3A4Most efficient enzyme in the formation of this compound.High. Co-administration with CYP3A4 inhibitors or inducers can alter Lenvatinib metabolism.
CYP1A1Significant contributor to Lenvatinib metabolism; can be more efficient than CYP3A4 in the absence of cytochrome b5.Moderate. Co-administration with CYP1A1 modulators may impact this compound levels.
CYP1A2Involved in the O-demethylation of Lenvatinib.Potential for interactions with CYP1A2 inhibitors.
CYP2B6Contributes to the formation of this compound.Potential for interactions with CYP2B6 modulators.

Potential for this compound as a Biomarker for Efficacy or Resistance

The identification of reliable biomarkers to predict treatment response and resistance is a crucial goal in oncology. In the context of lenvatinib therapy, various molecules have been investigated as potential biomarkers of efficacy. However, the direct role of its metabolite, this compound, as a biomarker for either efficacy or resistance has not been substantially supported by preclinical or clinical research to date.

One significant consideration is the relative abundance and pharmacological activity of lenvatinib's metabolites. A human mass balance study revealed that while close to 50 lenvatinib-related compounds were detected, unchanged lenvatinib accounted for 97% of the radioactivity in plasma. The study concluded that because all lenvatinib metabolites in human plasma were present at very low levels compared to the parent drug, only lenvatinib itself is expected to contribute to the pharmacological effects in humans. This finding suggests that this compound, being a minor component in circulation, is less likely to serve as a direct indicator of the drug's therapeutic efficacy or the development of resistance.

Preclinical studies and clinical biomarker analyses for lenvatinib have predominantly focused on other types of biomarkers. These include circulating proteins and genetic markers. For example, in preclinical models, the antitumor activity of lenvatinib has been associated with the degree of tumor vascularization. In clinical studies of various cancers, potential biomarkers of response to lenvatinib that have been explored include plasma levels of proangiogenic factors such as Angiopoietin-2 (Ang2) and Fibroblast Growth Factor 2 (FGF2). Furthermore, investigations into gene expression signatures, including those related to interferon signaling, have been conducted to identify predictors of response to combination therapies involving lenvatinib.

While the formation of this compound is a key aspect of lenvatinib's metabolism and is relevant to drug-drug interactions, there is currently a lack of evidence to support its use as a standalone biomarker for treatment efficacy or resistance. The low plasma concentrations and presumed lack of significant pharmacological activity of this metabolite make it a less probable candidate for a direct biomarker compared to the parent drug or other downstream indicators of the drug's biological activity.

Biomarker CandidateRelevance to Lenvatinib TherapyStatus
This compoundMetabolite of Lenvatinib; levels influenced by CYP enzyme activity.Limited evidence as a direct biomarker due to low plasma concentrations and expected lack of pharmacological activity.
Angiopoietin-2 (Ang2)Plasma levels investigated as a potential predictor of treatment response.Under investigation in clinical trials.
Fibroblast Growth Factor 2 (FGF2)Plasma levels explored as a potential biomarker for lenvatinib efficacy.Under investigation in clinical trials.
Interferon-γ regulated chemokines (e.g., CXCL9, CXCL10)Changes in levels associated with clinical response in combination therapy with pembrolizumab.Identified in exploratory analyses of clinical trial data.

Structure Activity Relationship Sar Studies of O Demethyl Lenvatinib

Comparison of Structural Features with Lenvatinib (B1674733)

The core pharmacophore of both molecules, which includes the quinoline (B57606) core, the phenoxy linker, and the cyclopropylurea moiety, remains intact. This shared architecture is crucial for the fundamental mechanism of action, which involves binding to the ATP-binding pocket of various receptor tyrosine kinases. However, the alteration at the 7-position can influence the molecule's orientation and interactions within this binding site.

Table 1: Comparison of Structural Features

FeatureLenvatinibO-Demethyl Lenvatinib
Chemical Formula C21H19ClN4O4C20H17ClN4O4
Molecular Weight 426.86 g/mol 412.83 g/mol
Substitution at Quinoline 7-position Methoxy (B1213986) (-OCH3)Hydroxyl (-OH)
Core Structure Quinoline, Phenoxy linker, CyclopropylureaQuinoline, Phenoxy linker, Cyclopropylurea

Elucidation of Functional Groups Critical for Biological Activity

The 7-methoxy group on the quinoline ring of Lenvatinib is a critical determinant of its activity. In many kinase inhibitors with a quinoline scaffold, substitutions at the 6- and 7-positions are known to significantly influence their inhibitory potency and selectivity. mdpi.com The methoxy group, being an electron-donating group, can affect the electronic properties of the quinoline ring system, which in turn can modulate its interaction with amino acid residues in the kinase domain.

In this compound, the replacement of the methoxy group with a hydroxyl group introduces a hydrogen bond donor and acceptor, altering the potential interactions with the target protein. This change from a relatively non-polar methyl ether to a more polar hydroxyl group can impact the compound's solubility and its ability to form specific hydrogen bonds within the ATP binding site.

Influence of O-Demethylation on Binding Affinity to Kinase Targets

The conversion of the 7-methoxy group to a 7-hydroxyl group in this compound is anticipated to have a discernible effect on the compound's binding affinity for its kinase targets. While specific quantitative data directly comparing the kinase inhibition profiles of Lenvatinib and this compound are not extensively detailed in publicly available literature, general principles of medicinal chemistry and SAR studies on similar quinoline-based kinase inhibitors provide valuable insights.

The introduction of a hydroxyl group can either enhance or diminish binding affinity depending on the specific microenvironment of the kinase's ATP binding pocket. If the hydroxyl group can form a favorable hydrogen bond with a key amino acid residue that the methoxy group could not, it might lead to an increase in potency. Conversely, if the methoxy group was situated in a hydrophobic pocket where the introduction of a polar hydroxyl group would be energetically unfavorable, a decrease in binding affinity would be expected.

Further detailed biochemical assays are required to precisely quantify the kinase inhibitory potency of this compound against the panel of kinases targeted by Lenvatinib to fully elucidate the impact of O-demethylation on its binding affinity.

Future Directions in O Demethyl Lenvatinib Research

Advanced Modeling and Simulation Approaches

Currently, there is a notable absence of published research specifically detailing advanced modeling and simulation approaches for O-Demethyl Lenvatinib (B1674733). However, the development of physiologically-based pharmacokinetic (PBPK) models for its parent compound, Lenvatinib, suggests a potential future direction. Future research could focus on developing dedicated PBPK models for O-Demethyl Lenvatinib to simulate its absorption, distribution, metabolism, and excretion (ADME) properties. Such models would be invaluable in predicting its pharmacokinetic profile in various patient populations and in understanding potential drug-drug interactions.

Moreover, molecular modeling and simulation studies could elucidate the binding affinity and interaction of this compound with various receptor tyrosine kinases (RTKs). By comparing these simulations with those of Lenvatinib, researchers could gain insights into the metabolite's own potential for therapeutic activity or off-target effects.

Integration of Omics Data for Comprehensive Understanding

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, has become a cornerstone of modern drug discovery and development. While multi-omics analyses have been employed to understand the synergistic mechanisms of Lenvatinib in combination therapies, a specific focus on this compound is yet to be explored.

Future research should aim to integrate multi-omics data to create a comprehensive biological understanding of this compound. For instance, transcriptomic analysis of cells exposed to this compound could reveal its impact on gene expression and cellular pathways. Metabolomic studies could further clarify its metabolic fate and its influence on endogenous metabolite profiles. This integrated approach would be instrumental in identifying potential biomarkers for this compound exposure and response, and in uncovering its currently unknown biological functions.

Development of Novel Analytical Tools

The accurate quantification of drug metabolites is crucial for pharmacokinetic and pharmacodynamic studies. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been established for the determination of Lenvatinib and its major metabolites, including this compound, in human plasma, there is always room for innovation.

Future endeavors in this area could focus on the development of more sensitive and high-throughput analytical methods. This could include the creation of novel immunoassays or biosensors specifically designed for the rapid and precise detection of this compound in biological matrices. Furthermore, the development of advanced analytical techniques could facilitate the study of this metabolite in different tissues and cellular compartments, providing a more detailed picture of its distribution and local concentrations.

Exploration of this compound in Underexplored Disease Contexts

The therapeutic applications of the parent drug, Lenvatinib, have been investigated in various cancers, including thyroid, renal, and hepatocellular carcinomas. However, the potential role of this compound in these or other disease contexts remains largely unexplored.

A significant future research direction would be to investigate the pharmacological activity of this compound in a broader range of diseases. Preclinical studies using in vitro and in vivo models of different cancers could reveal if this metabolite possesses its own anti-tumor activity. Beyond oncology, exploring its effects in other pathological conditions where the targets of Lenvatinib play a role, such as angiogenesis-dependent diseases, could open up new therapeutic possibilities.

Therapeutic Potential of this compound Beyond its Metabolite Role

A pivotal question for future research is whether this compound has therapeutic potential as a standalone agent. As a metabolite of Lenvatinib, it is known to be formed in the body following administration of the parent drug. Lenvatinib itself is a multi-targeted tyrosine kinase inhibitor that targets VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET.

Future investigations should focus on characterizing the full pharmacological profile of this compound. This would involve comprehensive in vitro kinase assays to determine its inhibitory activity against a wide panel of kinases. Should this compound demonstrate a unique and favorable activity and selectivity profile, it could warrant further development as a new chemical entity. This could potentially lead to therapeutic applications with an improved efficacy or a different safety profile compared to its parent compound.

Q & A

Q. What is O-Demethyl Lenvatinib, and how is it identified in preclinical studies?

this compound is a primary metabolite of Lenvatinib, formed via hepatic demethylation. In preclinical studies, it is identified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to distinguish its molecular structure from the parent compound. Researchers should validate its presence through comparative pharmacokinetic profiling in plasma and tissue samples, ensuring specificity using isotope-labeled internal standards .

Q. What analytical methodologies are recommended for quantifying this compound in biological matrices?

LC-MS/MS is the gold standard for quantification due to its sensitivity and specificity. Key steps include:

  • Calibration curves using spiked biological samples (e.g., plasma, liver homogenates).
  • Validation of precision (intra-/inter-day CV <15%) and accuracy (85–115% recovery).
  • Cross-validation with immunoassays (e.g., ELISA) to confirm consistency in heterogeneous tissues .

Q. How does this compound influence the pharmacokinetics of Lenvatinib?

this compound contributes to Lenvatinib’s elimination phase by altering hepatic clearance. Researchers should conduct phase 1 pharmacokinetic studies in animal models or human cohorts, measuring metabolite-to-parent ratios over time. Population pharmacokinetic modeling (e.g., nonlinear mixed-effects modeling) can assess covariates like liver function or CYP3A4 activity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s role in Lenvatinib resistance mechanisms?

  • In vitro : Use HCC organoid models with CRISPR-edited PTEN/PI3K/AKT pathways to test metabolite activity under resistance conditions (e.g., high AKT phosphorylation) .
  • In vivo : Combine Lenvatinib with HDAC inhibitors (e.g., SAHA) in xenograft models, measuring tumor regression and metabolite accumulation via LC-MS/MS. RNA sequencing can identify resistance-related gene expression changes .

Q. How should contradictory data between in vitro and in vivo efficacy of this compound be analyzed?

  • Stratify results by variables like liver function (Child-Pugh class) or intrahepatic lesion burden, which influence metabolite activity in vivo but not in vitro .
  • Apply multivariate regression to isolate confounding factors (e.g., drug-protein binding differences in plasma vs. cell culture media) .

Q. What methodologies assess CYP3A4-mediated drug interactions involving this compound?

  • Clinical : Phase 1 drug-drug interaction studies using midazolam (a CYP3A4 probe) co-administered with Lenvatinib. Measure metabolite/parent ratios and midazolam clearance changes via noncompartmental analysis .
  • Preclinical : Hepatocyte incubation assays with CYP3A4 inhibitors/inducers (e.g., ketoconazole, rifampicin) to quantify metabolic stability shifts .

Q. How can this compound data be integrated into combination therapy trials (e.g., with PD-1 inhibitors)?

  • Design adaptive trials with pharmacokinetic/pharmacodynamic (PK/PD) endpoints:
  • Arm A: Lenvatinib monotherapy.
  • Arm B: Lenvatinib + pembrolizumab.
    • Use longitudinal LC-MS/MS to correlate metabolite levels with immune cell infiltration (flow cytometry) and tumor response (RECIST criteria) .

Q. How does impaired liver function affect this compound’s efficacy in advanced HCC?

Retrospective cohort studies in Child-Pugh B patients can compare metabolite exposure (AUC) and progression-free survival (PFS) using Cox proportional hazards models. Adjust for albumin-bilirubin (ALBI) scores, which correlate with Lenvatinib dose reductions and metabolite clearance .

Q. What statistical approaches reconcile real-world evidence (RWE) with clinical trial data on this compound?

  • Propensity score matching to balance RWE cohorts with REFLECT trial participants.
  • Sensitivity analyses to address confounding (e.g., unmeasured second-line therapies in RWE) .

Q. How can researchers quantify this compound’s contribution to overall survival (OS) in meta-analyses?

  • Perform individual patient data (IPD) meta-analyses, pooling data from phase 3 trials (e.g., SELECT, REFLECT).
  • Use multivariate Cox models with time-dependent covariates (e.g., metabolite levels) to estimate hazard ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.